molecular formula C20H22N4O2 B6753244 [2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

Cat. No.: B6753244
M. Wt: 350.4 g/mol
InChI Key: OZYRTDSXUCLOJO-UHFFFAOYSA-N
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Description

[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including an oxadiazole ring, a piperidine ring, and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the piperidine ring, and finally the coupling with the tetrahydrocarbazole moiety. Key reagents and conditions include:

    Oxadiazole Formation: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihalides.

    Coupling Reaction: The final step involves coupling the oxadiazole-piperidine intermediate with the tetrahydrocarbazole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxadiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the tetrahydrocarbazole moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone: is similar to other oxadiazole derivatives, piperidine-containing compounds, and tetrahydrocarbazole derivatives.

Uniqueness

  • The combination of these three distinct moieties in a single molecule makes it unique compared to other compounds that may only contain one or two of these structural features. This unique structure may result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(24-10-4-3-7-18(24)19-21-12-26-23-19)13-8-9-17-15(11-13)14-5-1-2-6-16(14)22-17/h8-9,11-12,18,22H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYRTDSXUCLOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NOC=N2)C(=O)C3=CC4=C(C=C3)NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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